4-Methyl-1-(4-nitrophenyl)-1H-imidazole
Overview
Description
4-Methyl-1-(4-nitrophenyl)-1H-imidazole is a useful research compound. Its molecular formula is C10H9N3O2 and its molecular weight is 203.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Enzymatic Inhibition
4-Methyl-1-(4-nitrophenyl)-1H-imidazole and its derivatives show significant enzymatic inhibition properties. For example, nitrefazole, a derivative, has a notable inhibitory effect on aldehyde dehydrogenase, an enzyme involved in alcohol metabolism (Klink, Pachler, & Gottschlich, 1985).
Chemical Kinetics and Reactions
This compound is also studied for its role in chemical reactions, like the kinetics of ester imidazolysis in benzene (Rivetti & Tonellato, 1977), and the hydrolytic properties of its derivatives in specific reactions (Neuvonen, 1995).
Antibacterial Activity
A study on 5-substituted 1-methyl-4-nitro-1H-imidazole derivatives found that they possess in-vitro antibacterial activity against a range of microorganisms, demonstrating the potential for medical applications (Letafat et al., 2008).
NMR Studies
This compound has been the subject of detailed NMR studies to understand its structural and electronic properties, which is important for pharmaceutical applications (Backler et al., 2020).
Photoreactivity
This compound and its derivatives exhibit interesting photoreactive properties, such as the photorearrangement of 2-methyl-5-nitro-1H-imidazoles in water-containing solutions (Pfoertner & Daly, 1987).
Antitubercular Properties
Some derivatives of this compound have shown promising antitubercular activity against the Mycobacterium tuberculosis strain, highlighting their potential in treating tuberculosis (Patel et al., 2017).
Catalytic Properties
The catalytic properties of this compound derivatives in hydrolysis reactions have been extensively studied, demonstrating their effectiveness in chemical processes (Kunitake & Horie, 1975).
Properties
IUPAC Name |
4-methyl-1-(4-nitrophenyl)imidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-8-6-12(7-11-8)9-2-4-10(5-3-9)13(14)15/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBTVYTDNOUZWNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C=N1)C2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10580984 | |
Record name | 4-Methyl-1-(4-nitrophenyl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10580984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90946-21-7 | |
Record name | 4-Methyl-1-(4-nitrophenyl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10580984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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